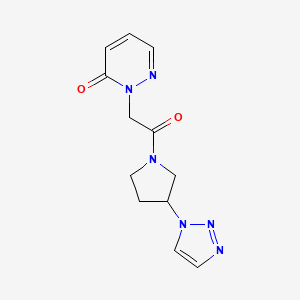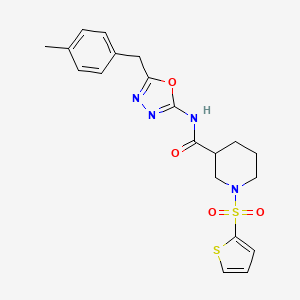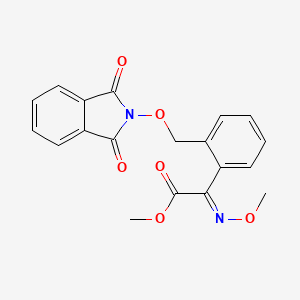
2-(3-Methoxy-phenylamino)-nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of “1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone” was established using Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-Vis spectral methods .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and functional groups. While specific reactions for “2-(3-Methoxy-phenylamino)-nicotinic acid” are not available, the reactions of related compounds might provide some insights .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods. For instance, the properties of “1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone” were investigated using Gaussian software .科学的研究の応用
Synthesis and Biological Activities
2-(3-Methoxy-phenylamino)-nicotinic acid is involved in the synthesis of various compounds with potential biological activities. For instance, the preparation and screening of 6-substituted nicotinamides, including derivatives of this compound, have indicated moderate activity against certain cancers in preliminary studies (Ross, 1967). Additionally, the development of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid showcases its utility in creating novel herbicides with significant activity against various plant species (Yu et al., 2021).
Molecular and Pharmacological Studies
Nicotinic acid, the core structure of this compound, binds to specific receptors in adipose tissue, impacting lipid metabolism and offering insights into its potential therapeutic uses beyond lipid regulation. The identification of receptors like PUMA-G and HM74 mediates the anti-lipolytic effect of nicotinic acid, which is crucial for understanding its mechanism of action in the treatment of dyslipidemia (Tunaru et al., 2003).
Crystal Structure and Chemical Properties
The study of 2-anilinonicotinic acids has elucidated the impact of molecular modifications on crystal packing and intermolecular interactions. This research helps in understanding how specific substitutions on the nicotinic acid molecule, such as the methoxy group in this compound, influence the formation of crystal structures and their potential applications in material science (Long & Li, 2010).
Antioxidative and Antimicrobial Activities
Copper complexes of nicotinic acid and aromatic carboxylic acids have been investigated for their superoxide dismutase (SOD) mimetic activity and antimicrobial properties. This research underscores the potential of nicotinic acid derivatives in developing therapeutics with antioxidative and antimicrobial functions (Suksrichavalit et al., 2008).
Vasorelaxation and Antioxidation
The exploration of thionicotinic acid derivatives has revealed their effects on vasorelaxation and antioxidation, indicating potential therapeutic applications in cardiovascular diseases. These findings demonstrate the broad spectrum of biological activities that can be achieved through structural modifications of nicotinic acid (Prachayasittikul et al., 2010).
将来の方向性
特性
IUPAC Name |
2-(3-methoxyanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-10-5-2-4-9(8-10)15-12-11(13(16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLISMYSIFNNHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)
![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)
![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)
![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/no-structure.png)

![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)
![8-Azaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2877448.png)



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)

![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)